molecular formula C10H22N2O2 B1295067 (S)-2,6-Bis(dimethylamino)hexanoic acid CAS No. 92175-43-4

(S)-2,6-Bis(dimethylamino)hexanoic acid

Cat. No. B1295067
CAS RN: 92175-43-4
M. Wt: 202.29 g/mol
InChI Key: HNWHSCYWLXEVJP-VIFPVBQESA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds, such as 6-(Dimethylamino)hexanoic acid, has been analyzed. The molecular formula for 6-(Dimethylamino)hexanoic acid is C8H17NO2, with an average mass of 159.226 Da and a monoisotopic mass of 159.125931 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, Hexanoic acid has a boiling point around 205.6°C (402.1°F), and a melting point of -3°C (26.6°F). It is not readily soluble in water but can be dissolved in common organic solvents such as alcohol or ether .

Scientific Research Applications

Catalysis and Synthesis

  • Copper-Catalyzed Amination : The amination of 1,6-hexanediol by dimethylamine on alumina-supported copper produces derivatives such as N,N-dimethyl-6-amino-1-hexanol and 1,6-bis(N,N-dimethylamino)-hexane. These compounds, related to (S)-2,6-Bis(dimethylamino)hexanoic acid, illustrate the utility of dimethylamino groups in catalysis and organic synthesis (Vultier, Baikera, & Wokaunb, 1987).
  • Suzuki-Miyaura Cross-Coupling : Hexacationic triarylphosphine ligands, which include dimethylamino-functionalized compounds, have been utilized in Suzuki-Miyaura cross-coupling reactions. These ligands enhance reaction rates and stability towards palladium black formation, demonstrating the role of dimethylamino groups in improving catalytic efficiency (Snelders, Kreiter, Firet, Koten, & Gebbink, 2008).

Material Science

  • Anion Exchange Membranes : Novel anion exchange membranes incorporating methyl 6-(dimethylamino) hexanoate have been developed for acid recovery via diffusion dialysis. These membranes demonstrate good acid permeability, selectivity, and outstanding thermo-mechanical stability, highlighting the potential of (S)-2,6-Bis(dimethylamino)hexanoic acid derivatives in environmental and chemical engineering applications (Irfan, Afsar, Wang, & Xu, 2018).

Chemistry of Amines

  • Strong Base Properties : Compounds such as 1,8-Bis(dimethylamino) and its derivatives are recognized for their extremely strong base properties. However, proton transfers to and from these amines are notably slow, an attribute that could be of interest in the study of reaction kinetics and mechanisms involving strong bases (Alder, Goode, Miller, Hibbert, Hunte, & Robbins, 1978).

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For instance, Hexanoic acid can cause irritation to the skin, eyes, and respiratory tract. It can also have a negative impact on aquatic life due to its low water solubility and tendency to bioaccumulate .

properties

IUPAC Name

(2S)-2,6-bis(dimethylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWHSCYWLXEVJP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCC[C@@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919330
Record name N~2~,N~2~,N~6~,N~6~-Tetramethyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,6-Bis(dimethylamino)hexanoic acid

CAS RN

92175-43-4
Record name 2,2,6,6-Tetramethyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~2~,N~6~,N~6~-Tetramethyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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